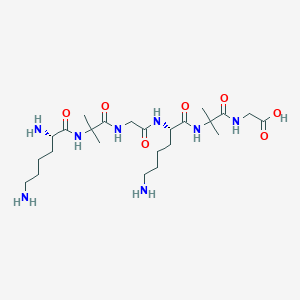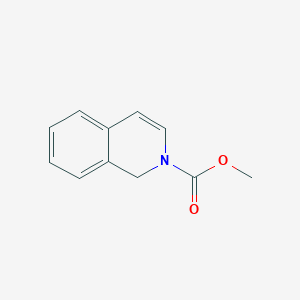
2(1H)-Isoquinolinecarboxylic acid, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Isoquinolinecarboxylic acid, methyl ester is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a methyl ester group attached to the carboxylic acid moiety of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, methyl ester typically involves the esterification of isoquinolinecarboxylic acid. One common method is the Fischer esterification, where isoquinolinecarboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield isoquinolinecarboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: Isoquinolinecarboxylic acid and methanol.
Reduction: Isoquinolinecarbinol.
Substitution: Nitro or halogenated isoquinoline derivatives.
科学研究应用
2(1H)-Isoquinolinecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoquinoline ring structure allows it to bind to specific sites on proteins, potentially inhibiting or activating their function. The ester group can also undergo hydrolysis, releasing the active isoquinolinecarboxylic acid, which may further interact with biological targets.
相似化合物的比较
Similar Compounds
Isoquinolinecarboxylic acid: The parent compound without the ester group.
Isoquinolinecarbinol: The reduced form of the ester.
Nitroisoquinoline: A nitrated derivative of isoquinoline.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, methyl ester is unique due to the presence of the ester group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives. The ester group can be hydrolyzed to release the active carboxylic acid, providing a controlled release mechanism in biological systems. Additionally, the ester group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
502790-73-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
methyl 1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-7-6-9-4-2-3-5-10(9)8-12/h2-7H,8H2,1H3 |
InChI 键 |
FGUDCEXZWDSYEZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


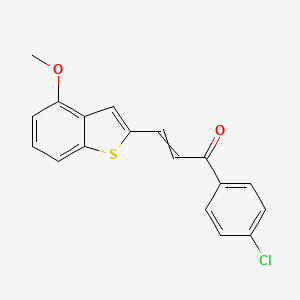
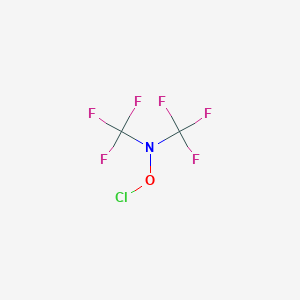
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
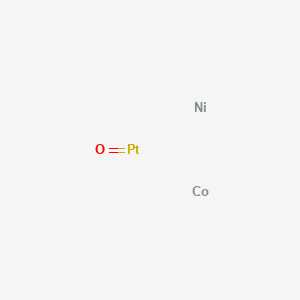
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

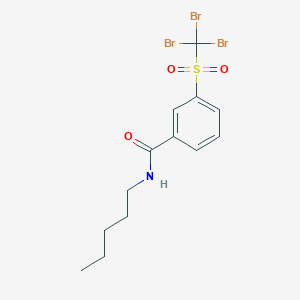
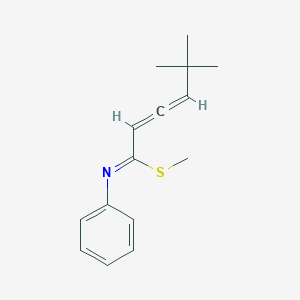
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)


